(R)-Quizalofop Methyl

Vue d'ensemble

Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Biodegradation and Environmental Impact

(R)-Quizalofop methyl, as part of the quizalofop family, has been the subject of environmental and biodegradation studies. For instance, Methylobacterium populi YC-XJ1 was isolated for its ability to degrade quizalofop-p-ethyl, a close relative of (R)-Quizalofop methyl, highlighting microbial pathways for mitigating the herbicide's environmental impact. This strain can degrade 97% of quizalofop-p-ethyl within 72 hours under optimal conditions, showcasing a novel biodegradation pathway and identifying a specific esterase, QPEH1, involved in this process (Li X, Wang J, Wu W, et al., 2020).

Mechanisms of Herbicide Resistance

Research into quizalofop-p-ethyl resistance in weeds, such as Polypogon fugax, has revealed insights into the mechanisms behind herbicide resistance. Studies found that resistance is likely non-target-site based, involving glutathione S-transferases (GSTs), which also confers partial resistance to haloxyfop-R-methyl. This understanding aids in the development of strategies to combat weed resistance (Chen W, Wu L, Wang J, et al., 2020).

Herbicide Impact on Soil and Ecosystems

The chiral properties of quizalofop-ethyl and its metabolite quizalofop-acid have been studied for their environmental behavior, including degradation in soils and toxicity to earthworms. Such research indicates the importance of considering enantiomeric forms in environmental risk evaluations, as these forms may degrade differently and have varying levels of toxicity (Ma L, Liu H, Qu H, et al., 2016).

Agricultural and Horticultural Applications

Studies on the phytotoxicity of quizalofop-p-ethyl on different plants have helped to determine safe herbicides and concentrations for various crops, aiding in the development of more effective and selective weed control methods without harming valuable crops (Yin-yuan W, 2011).

Interactions with Other Herbicides

Research into the interactions between quizalofop-p-ethyl and other herbicides in resistant rice production has provided valuable information on managing herbicide resistance and optimizing weed control in crop production systems. This includes evaluating the synergistic, antagonistic, or neutral effects of quizalofop when mixed with ALS-inhibiting herbicides (Rustom SY, Webster E, Blouin D, et al., 2018).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.

Orientations Futures

This would involve discussing potential future research directions or applications for the compound.

For a specific compound like “®-Quizalofop Methyl”, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available for all of these categories. If you have access to a university library or a similar resource, they may be able to help you find more information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources. If you’re a student, your teachers or professors should be able to guide you. If you’re doing this research on your own, there are many online resources and databases that could be helpful, but please be aware that not all sources are equally reliable. Always try to use reputable sources and cross-check information when possible.

Propriétés

IUPAC Name |

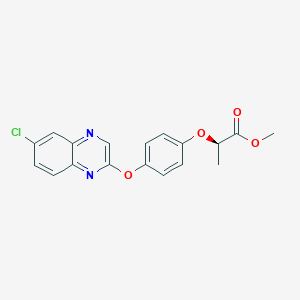

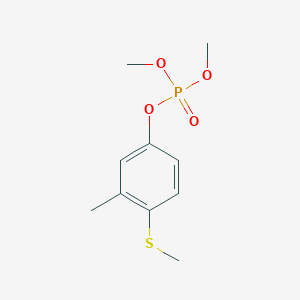

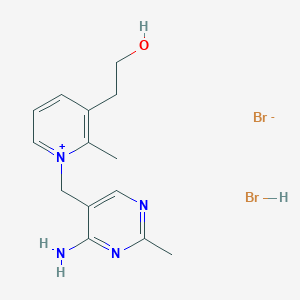

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Quizalofop Methyl | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)